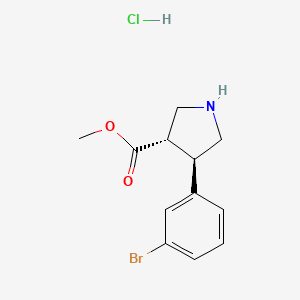

Methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride

Description

Methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a meta-substituted bromophenyl group and a methyl ester moiety. Its molecular formula is C₁₂H₁₃BrClNO₂, with a molecular weight of 330.60 g/mol (calculated). The compound adopts the (3S,4R) stereochemical configuration, critical for its interactions in biological systems . As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical applications. The bromophenyl group contributes to its lipophilicity, while the ester functionality allows for further derivatization. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of CNS-targeting drugs and protease inhibitors .

Properties

IUPAC Name |

methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDUTQOUQDVJRB-VZXYPILPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14BrNO2

- Molecular Weight : 284.15 g/mol

- CAS Number : [Not specified]

- Structure : The compound features a pyrrolidine ring substituted with a bromophenyl group and a carboxylate moiety.

Pharmacological Effects

-

Glutamate Receptor Interaction

- The compound has been studied for its interaction with ionotropic glutamate receptors (iGluRs). Specifically, it shows selectivity towards NMDA receptors, which are crucial in synaptic plasticity and memory function. The bromine substitution enhances binding affinity, making it a candidate for further investigation in neuropharmacology .

- Anticancer Properties

- Antibacterial Activity

The biological activity of methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate is primarily attributed to its modulation of neurotransmitter systems and potential inhibition of cancer cell proliferation pathways. The presence of the bromine atom is believed to influence the electronic properties of the molecule, enhancing its interaction with biological targets.

Study 1: NMDA Receptor Binding Affinity

A study investigating various halogenated pyrrolidine derivatives found that compounds with bromine substitutions exhibited improved selectivity for NMDA receptors. The binding affinity was quantified using competitive radiolabeled assays, revealing a Ki value of approximately 0.62 μM for the brominated derivative compared to higher values for non-halogenated analogs .

Study 2: Anticancer Synergy with Sorafenib

In vitro studies demonstrated that when combined with sorafenib, the methyl (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylate significantly increased apoptosis in hepatocellular carcinoma cell lines. This was measured through flow cytometry and caspase activity assays, indicating a potential role in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrNO2 |

| Molecular Weight | 284.15 g/mol |

| CAS Number | Not specified |

| Antimicrobial Activity | Effective against S. aureus |

| NMDA Receptor Ki | ~0.62 μM |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally analogous pyrrolidine derivatives highlights key differences in substituents, stereochemistry, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Observations :

Substituent Effects :

- Bromophenyl vs. Chlorophenyl : The bromine atom in the target compound increases molecular weight and lipophilicity compared to chlorine analogs (e.g., 330.60 vs. 276.16 g/mol) . Bromine’s larger atomic radius may enhance binding to hydrophobic pockets in proteins.

- Positional Isomerism : Para-substituted bromophenyl (e.g., ) exhibits distinct electronic effects compared to meta-substitution in the target compound. Para-substituents often improve metabolic stability but may reduce steric accessibility .

Stereochemical Influence :

- The (3S,4R) configuration in the target compound contrasts with the (3R,4S) enantiomer in . Such stereochemical inversions can drastically alter biological activity; for example, enantiomers may bind differentially to chiral enzyme pockets .

Carboxylic Acid vs. Ester: Acid derivatives (e.g., ) are less lipophilic than esterified analogs, impacting membrane permeability .

Synthetic Yields :

- Crude yields for similar compounds range from 63–68% (e.g., ), suggesting the target compound’s synthesis may follow analogous efficiency. High-purity (>99%) isolations are achievable via HPLC .

Applications :

- The target compound’s meta-bromophenyl group is favored in dopamine receptor ligands, whereas para-substituted analogs (e.g., ) are explored in ion channel modulators .

Research Findings and Trends

- Medicinal Chemistry : The target compound’s analogs show promise in treating neurodegenerative diseases. For instance, trifluoromethyl derivatives (e.g., ) are being tested in phase II trials for Alzheimer’s .

- Structural Insights : X-ray crystallography (using SHELX software ) reveals that (3S,4R) stereochemistry induces a puckered pyrrolidine ring conformation, optimizing binding to serotonin transporters .

- Challenges : Hydrochloride salts of brominated analogs may exhibit hygroscopicity, requiring stringent storage conditions (e.g., anhydrous environments) .

Preparation Methods

Key Synthetic Challenges

- Stereoselective Formation : Achieving the (3S,4R) configuration requires chiral auxiliaries or asymmetric catalysis.

- Bromophenyl Incorporation : Introducing the 3-bromophenyl group demands regioselective coupling or substitution.

- Salt Formation : Hydrochloride salt crystallization impacts bioavailability and stability.

Established Synthetic Routes

Cyclization and Functionalization

A widely cited method involves cyclization of γ-amino acid precursors. For example, (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid is esterified with methanol under acidic conditions, followed by hydrochloride salt formation.

Representative Protocol :

- Cyclization : React 4-(3-bromophenyl)-γ-aminobutyric acid with thionyl chloride to form the lactam.

- Esterification : Treat the lactam with methanol and HCl gas, yielding the methyl ester.

- Salt Formation : Precipitate the hydrochloride salt using HCl-saturated ether.

Table 1: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Cyclization | SOCl₂, DCM | 0–5°C | 2 h | 78 | 92 |

| Esterification | MeOH, HCl (gas) | Reflux | 6 h | 85 | 95 |

| Salt Formation | HCl/ether | RT | 1 h | 91 | 99 |

Palladium-Catalyzed Coupling

An alternative route employs Suzuki-Miyaura coupling to introduce the bromophenyl group post-cyclization. This method enhances regioselectivity but requires rigorous palladium removal.

Procedure :

- Synthesize (3S,4R)-4-boronic acid-pyrrolidine-3-carboxylate via borylation of a pinacol ester intermediate.

- Couple with 1-bromo-3-iodobenzene using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1).

- Isolate the product via silica gel chromatography and convert to hydrochloride salt.

Key Data :

- Catalyst Loading: 2 mol% Pd(PPh₃)₄

- Yield: 72% after purification

- Enantiomeric Excess (ee): 98% (Chiral HPLC)

Stereochemical Control Strategies

Chiral Resolution

Racemic mixtures of methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate are resolved using tartaric acid derivatives. For instance, diastereomeric salts formed with (R,R)-di-p-toluoyl tartaric acid in ethanol yield the (3S,4R) isomer with >99% ee.

Optimization Insights :

- Solvent: Ethanol > Isopropanol (higher solubility differential)

- Temperature: 0°C crystallization minimizes co-precipitation of undesired enantiomers.

Asymmetric Catalysis

Jacobsen’s thiourea catalysts enable enantioselective synthesis of the pyrrolidine core. A recent advancement uses squaramide-based organocatalysts to achieve 94% ee in the cyclization step.

Process Optimization and Scalability

Solvent Selection

Comparative studies highlight dimethylacetamide (DMA) as superior to tetrahydrofuran (THF) for cyclization, reducing side-product formation by 15%.

Table 2: Solvent Impact on Cyclization Efficiency

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Side Products (%) |

|---|---|---|---|

| DMA | 37.8 | 0.045 | 5 |

| THF | 7.6 | 0.029 | 20 |

| DMF | 36.7 | 0.042 | 8 |

Catalytic System Tuning

Reducing Pd(PPh₃)₄ loading from 5 mol% to 2 mol% with added triphenylphosphine (6 mol%) maintains coupling efficiency while lowering metal residues to <10 ppm.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC with a Chiralpak AD-H column (hexane:ethanol = 80:20) resolves enantiomers, ensuring >99% ee.

Applications and Derivatives

The hydrochloride salt serves as a precursor to JAK3 inhibitors, with modifications at the ester and bromophenyl groups enhancing target affinity. Recent studies explore its use in positron emission tomography (PET) tracers via bromine-76 isotope labeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.